N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

TrkA inhibition kinase inhibitor pain therapeutics

N-(1-Benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324086-58-9, molecular formula C₂₁H₂₄N₆O, molecular weight 376.5 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine benzamide class, featuring a 5-methyl-1H-tetrazol-1-yl substituent at the para position of the benzamide ring. This compound has been assigned PubChem CID 56761488 and is catalogued in the Therapeutic Target Database (TTD) as a TrkA (tropomyosin-related kinase A) inhibitor under development by Merck Sharp & Dohme Corp., with patented indications including chronic pain, neuropathic pain, pruritus, and solid tumors.

Molecular Formula C21H24N6O
Molecular Weight 376.5 g/mol
Cat. No. B10999863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC21H24N6O
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H24N6O/c1-16-23-24-25-27(16)20-9-7-18(8-10-20)21(28)22-19-11-13-26(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,28)
InChIKeyUAOZRLSQZRSDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Compound Identity, Structural Class, and Baseline Characterization for Procurement Decisions


N-(1-Benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324086-58-9, molecular formula C₂₁H₂₄N₆O, molecular weight 376.5 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine benzamide class, featuring a 5-methyl-1H-tetrazol-1-yl substituent at the para position of the benzamide ring [1]. This compound has been assigned PubChem CID 56761488 and is catalogued in the Therapeutic Target Database (TTD) as a TrkA (tropomyosin-related kinase A) inhibitor under development by Merck Sharp & Dohme Corp., with patented indications including chronic pain, neuropathic pain, pruritus, and solid tumors [2]. The compound's structural architecture—combining a benzylpiperidine moiety with a tetrazole-substituted benzamide—distinguishes it from simpler N-benzylpiperidine derivatives and positions it within the broader class of heteroaryl benzamide kinase inhibitors.

Why Generic Substitution of N-Benylpiperidine Benzamide Analogs Is Not Supported: Structural and Pharmacological Divergence


Within the N-benzylpiperidine benzamide family, minor structural modifications produce substantial shifts in kinase selectivity, target engagement, and downstream pharmacology. The presence and specific positional isomerism of the tetrazole substituent—as well as the methylation state of the tetrazole ring—are known determinants of TrkA inhibitory potency and isoform selectivity across the Trk family (TrkA vs. TrkB vs. TrkC) [1]. The 5-methyl-1H-tetrazol-1-yl group at the para position of the benzamide confers distinct hydrogen-bonding capacity and metabolic stability relative to unsubstituted tetrazole or alternative heterocyclic bioisosteres. Furthermore, the N-benzyl substituent on the piperidine ring influences both physicochemical properties (logP, solubility) and binding interactions within the kinase ATP-binding pocket. These structure-activity relationship (SAR) features mean that even closely related analogs differing by a single substituent position or methylation state cannot be assumed to exhibit equivalent target inhibition profiles, cellular potency, or in vivo efficacy. Substitution without empirical verification introduces uncontrolled variables that may compromise experimental reproducibility or lead to incorrect conclusions about target biology [2].

N-(1-Benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Quantitative Differentiation Evidence for Scientific Procurement


TrkA Kinase Inhibitory Activity and Patent-Disclosed Target Engagement

This compound is explicitly claimed and exemplified as a TrkA kinase inhibitor in Merck patent WO2015148344 (Example 59), which discloses six-membered heteroaryl benzamide compounds as tropomyosin-related kinase (Trk) family protein kinase inhibitors [1]. The Therapeutic Target Database lists this compound under multiple patented indications including chronic pain, neuropathic pain, pruritus, and solid tumors, with TrkA (NTRK1) as its primary molecular target, classified as an inhibitor by mechanism of action [2]. The patent family (WO2015148344 and related filings) provides the structural and biological framework for this compound class, distinguishing 5-methyltetrazole-substituted benzamides from alternative heterocyclic replacements. NOTE: Specific IC₅₀ or Kᵢ values for this exact compound were not located in the publicly accessible literature during this evidence search; quantitative data below are class-level inferences from structurally adjacent patent examples and should be verified against primary data from the patent specification or vendor Certificate of Analysis.

TrkA inhibition kinase inhibitor pain therapeutics

Structural Differentiation from Regioisomeric Tetrazole Benzamide Analogs

The compound's 5-methyl-1H-tetrazol-1-yl substituent at the para position of the benzamide ring represents a specific regioisomeric configuration that differs from the ortho- and meta-substituted analogs available in chemical catalogs . Regioisomeric variations in tetrazole-substituted benzamides are known to produce divergent biological activity profiles. For instance, in the benzamide and phenyltetrazole BCRP inhibitor series described by Infona (2017), the position of the tetrazole attachment on the benzamide ring significantly affected inhibitory potency, with para-substituted derivatives showing distinct activity from meta-substituted counterparts [1]. While this BCRP study did not include the exact N-benzylpiperidine compound examined here, the class-level principle that tetrazole positional isomerism drives differential pharmacology is well-established and applies to this compound's differentiation from its regioisomers such as N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1282140-82-2) .

structure-activity relationship regioisomerism tetrazole substitution

Tetrazole Methylation Status as a Determinant of Metabolic Stability and Hydrogen-Bonding Capacity

The 5-methyl substitution on the tetrazole ring of this compound distinguishes it from unmethylated tetrazole analogs. Tetrazoles are established carboxylic acid bioisosteres, but their physicochemical properties—including pKa, lipophilicity, and metabolic stability—are modulated by ring substitution [1]. The 5-methyl group increases the electron density on the tetrazole ring, raising the pKa relative to unsubstituted tetrazole and enhancing lipophilicity (calculated logP for this compound is approximately 2.6-2.8 based on ZINC database entries for C₂₁H₂₄N₆O) [2]. This methyl substitution also eliminates the acidic N-H proton present in unsubstituted 1H-tetrazole, removing a hydrogen-bond donor site and altering the compound's interaction with kinase hinge regions and solvent-exposed pockets. These physicochemical differences have practical implications for compound handling: altered solubility profiles in assay buffers, different DMSO stock solution stability, and potentially divergent membrane permeability characteristics compared to des-methyl analogs [1].

metabolic stability tetrazole methylation bioisosterism

Differentiation from Non-Benzyl N-Substituted Piperidine Analogs in CNS Drug Discovery Contexts

The N-benzyl substituent on the piperidine ring is a critical structural feature that distinguishes this compound from other N-substituted piperidine benzamides. In the broader context of CNS-targeted benzylpiperidine derivatives, the N-benzyl group has been shown to influence both sigma receptor affinity and monoamine transporter interactions [1]. For example, in the benzylpiperidine-tetrazole series reported by Paudel et al. (2017), thirty-one benzylpiperidine-tetrazoles were evaluated for triple reuptake inhibition of serotonin, norepinephrine, and dopamine, with compound 2q showing potent serotonin reuptake inhibition [2]. While the Paudel series differs in scaffold connectivity (tetrazole linked via aliphatic spacer rather than directly through benzamide), the class-level observation is that the N-benzylpiperidine motif contributes to CNS-relevant pharmacology and influences transporter binding profiles. This compound's combination of N-benzylpiperidine with a 4-(5-methyltetrazol-1-yl)benzamide is structurally distinct from both the Paudel tetrazole series and from simpler N-alkyl or N-aryl piperidine benzamides, potentially conferring a unique selectivity profile across kinases, transporters, and receptors relevant to pain and CNS indications [1].

CNS drug discovery N-benzylpiperidine blood-brain barrier permeability

Recommended Research Application Scenarios for N-(1-Benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide Based on Available Evidence


TrkA Kinase Inhibitor Tool Compound for Pain and Neurotrophin Signaling Studies

Based on its patent assignment as a TrkA inhibitor (WO2015148344, Example 59) [1], this compound is most appropriately deployed as a tool compound for studying TrkA/NTRK1-mediated signaling pathways in cellular models of pain, neurotrophin biology, and NTRK-driven cancers. Researchers investigating NGF-TrkA signaling cascades, including downstream MAPK/ERK and PI3K/AKT pathways, can use this compound alongside structurally distinct Trk inhibitors (e.g., larotrectinib, entrectinib) to control for off-target effects. The compound's specific structural features (5-methyltetrazole at para position, N-benzylpiperidine) may confer a selectivity window within the Trk family that differs from clinical Trk inhibitors, making it valuable for dissecting TrkA-specific versus pan-Trk pharmacological effects. Prior to use, investigators should independently verify TrkA inhibitory potency (IC₅₀ determination) and selectivity against TrkB and TrkC in their specific assay system, as quantitative data for this exact compound are not publicly aggregated [2].

Structure-Activity Relationship (SAR) Studies of Benzamide-Tetrazole Kinase Inhibitors

This compound serves as a well-defined reference point in SAR campaigns exploring the benzamide-tetrazole chemical space for kinase inhibition. Its para-substituted 5-methyltetrazole configuration provides a specific structural benchmark against which ortho- and meta-substituted regioisomers can be compared [1]. Medicinal chemistry groups optimizing TrkA inhibitors or exploring tetrazole-containing kinase inhibitors more broadly can use this compound to establish baseline potency, selectivity, and physicochemical properties (logP ~2.6, tPSA ~78 Ų, MW 376.5) [2]. Systematic variation of the N-benzyl group, the tetrazole substitution pattern, and the linker between piperidine and benzamide can be assessed relative to this compound's scaffold. This application is particularly relevant given the established role of tetrazoles as carboxylic acid bioisosteres in kinase inhibitor design, where metabolic stability and permeability optimization are critical [3].

Negative Control or Orthogonal Chemotype for Triple Reuptake Inhibitor Screening

The benzylpiperidine-tetrazole chemotype has been explored in the context of monoamine triple reuptake inhibition (serotonin, norepinephrine, dopamine) by Paudel et al. (2017) [1]. However, the specific scaffold connectivity of this compound (amide-linked benzamide-tetrazole rather than aliphatic spacer-linked tetrazole) may result in a distinct pharmacological profile with reduced activity at monoamine transporters. This compound could therefore serve as an orthogonal chemotype control in screens designed to identify novel triple reuptake inhibitors, helping to distinguish transporter-mediated effects from off-target activities. Its primary annotation as a TrkA inhibitor further supports its use in experiments designed to deconvolute the relative contributions of kinase inhibition versus monoamine transporter modulation in cellular and in vivo models relevant to depression, pain, and neurodegenerative disorders.

Reference Standard for Analytical Method Development and Compound Quality Control

With a defined CAS number (1324086-58-9), molecular formula (C₂₁H₂₄N₆O), and molecular weight (376.5 g/mol), this compound is suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for benzamide-tetrazole compounds [1]. Its moderate lipophilicity (calculated logP ~2.6) and defined hydrogen-bonding capacity (1 HBD, 7 HBA) make it a representative analyte for method development workflows involving CNS-targeted small molecules. Procurement from reputable vendors with documented purity (typically ≥95% by HPLC) and provision of Certificate of Analysis including NMR and mass spectrometry confirmation is recommended to ensure batch-to-batch consistency. The compound's stability profile under standard storage conditions (−20°C, desiccated, protected from light) should be independently verified for long-term studies [2].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.